molecular formula C15H21N3O2S B3039358 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole CAS No. 1019130-36-9

3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole

Cat. No. B3039358
CAS RN: 1019130-36-9
M. Wt: 307.4 g/mol
InChI Key: NCNVFCNNDDKWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-242 and is a selective Toll-like receptor 4 (TLR4) inhibitor. TLR4 is a protein that plays a crucial role in the immune system, and its inhibition has been linked to the prevention and treatment of various diseases.

Mechanism of Action

TAK-242 selectively inhibits 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole signaling by binding to the intracellular domain of 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole, preventing the activation of downstream signaling pathways. This inhibition results in the suppression of the inflammatory response and the prevention of disease progression.
Biochemical and Physiological Effects
TAK-242 has been shown to have several biochemical and physiological effects. In vitro studies have shown that TAK-242 inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in response to 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole activation. In vivo studies have shown that TAK-242 can prevent the development of sepsis and reduce the severity of arthritis in animal models. TAK-242 has also been shown to have a protective effect on the liver and kidneys in animal models of sepsis.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-242 is its selectivity for 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole inhibition, which reduces the risk of off-target effects. TAK-242 is also relatively stable and can be synthesized in large quantities. However, TAK-242 has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, TAK-242 has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of TAK-242. One area of interest is the development of more potent and selective 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole inhibitors. Another area of interest is the investigation of the potential applications of TAK-242 in the treatment of cancer. Additionally, the development of new delivery methods for TAK-242 could improve its effectiveness in vivo. Finally, further studies are needed to fully understand the biochemical and physiological effects of TAK-242 and its potential applications in various fields.
Conclusion
In conclusion, TAK-242 is a selective 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of TAK-242 is well-established, and the compound has been extensively studied for its potential applications in immunology and cancer research. TAK-242 selectively inhibits 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole signaling, resulting in the suppression of the inflammatory response and the prevention of disease progression. TAK-242 has several advantages for lab experiments, including its selectivity and relative stability, but also has limitations, such as its short half-life and limited solubility. There are several future directions for the study of TAK-242, including the development of more potent and selective 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole inhibitors and the investigation of its potential applications in cancer research.

Scientific Research Applications

TAK-242 has been extensively studied for its potential applications in various fields. In the field of immunology, TAK-242 has been shown to inhibit 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole signaling, which is involved in the inflammatory response. This inhibition has been linked to the prevention and treatment of various inflammatory diseases, including sepsis, arthritis, and atherosclerosis. TAK-242 has also been shown to have potential applications in the field of cancer research, as 3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole signaling has been linked to the progression and metastasis of several types of cancer.

properties

IUPAC Name

2-[3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazol-4-yl]-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-11-5-7-14(8-6-11)21(19,20)18-13(3)15(9-10-16-4)12(2)17-18/h5-8,16H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNVFCNNDDKWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)CCNC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-[2-(methylamino)ethyl]-1-(4-toluenesulphonyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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